1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol
Description
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol is a bicyclic alcohol featuring a 7-oxabicyclo[2.2.1]heptane scaffold substituted with a trifluoroethyl alcohol group. This compound is of interest in medicinal chemistry due to its structural uniqueness, which may influence pharmacokinetic properties such as metabolic stability and solubility .
Properties
Molecular Formula |
C8H11F3O2 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanol |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(12)5-3-4-1-2-6(5)13-4/h4-7,12H,1-3H2 |
InChI Key |
CKNUANZBSKZZAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its unique structure and reactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one
- Key Difference : The hydroxyl group in the target compound is replaced by a ketone.
- Its discontinued status (CAS: 1017782-51-2) may indicate synthetic challenges or instability .
(1S,4R)-Bicyclo[2.2.1]hept-2-en-2-yltrifluoromethanesulfonate
- Key Difference: Contains a trifluoromethanesulfonate ester instead of a trifluoroethanol group.
- Impact : The sulfonate group enhances leaving-group ability, making this compound reactive in substitution reactions. Its synthesis via trifluoromethylsulfonamide reagents highlights divergent synthetic pathways compared to the target alcohol .
2-((2-Methylbicyclo[2.2.1]heptan-2-yl)oxy)isoindoline-1,3-dione
Physical and Spectral Properties
| Compound Name | Melting Point (°C) | ¹H NMR Key Shifts (δ, ppm) | ¹³C NMR Key Shifts (δ, ppm) | Solubility Trends |
|---|---|---|---|---|
| Target Alcohol | Not reported | ~3.8–4.2 (OH, broad) | ~70–80 (C-O) | Moderate in polar solvents |
| 1-(7-Oxabicyclo[...]-trifluoroethan-1-one | Not reported | Absence of OH peak | ~200–210 (C=O) | Lower polarity |
| (1S,4R)-Bicyclo[...]trifluoromethanesulfonate | Not reported | 5.12–6.24 (alkene), 1.07–1.86 (bicyclo H) | ~110–120 (CF₃) | High in organic solvents |
Stability and Reactivity
- 7-Oxabicyclo vs.
- Trifluoroethanol vs. Trifluoromethyl Groups: The -CF₃CH₂OH moiety offers a balance of lipophilicity and hydrogen-bonding capacity, unlike purely hydrophobic -CF₃ groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
